molecular formula C7H6Br2O3S B062762 Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate CAS No. 175137-42-5

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Cat. No.: B062762
CAS No.: 175137-42-5
M. Wt: 330 g/mol
InChI Key: RDCDDWLASWJAGM-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H6Br2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine atoms at positions 4 and 5, a methoxy group at position 3, and a carboxylate ester at position 2.

Preparation Methods

The synthesis of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common synthetic route is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride and dimethylformamide (DMF).

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCDDWLASWJAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384574
Record name methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-42-5
Record name methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.97 ml of a solution of iodomethane and then 29.44 g of K2CO3 are added, dropwise, to a solution of 34.35 g of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in 150 ml of DMF and the mixture is left to stir for 18 hours at AT. After cooling, the reaction mixture is diluted in 100 ml of ethyl ether and filtered, and the filtrate is concentrated under vacuum. The reaction crude is purified by silica gel chromatography, elution being carried out with heptane and then with a heptane/EtOAc mixture (85/15; v/v). 28.70 g of the expected compound are obtained.
[Compound]
Name
solution
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29.44 g
Type
reactant
Reaction Step One
Quantity
34.35 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
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Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
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Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Reactant of Route 4
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Reactant of Route 5
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Reactant of Route 6
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

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